molecular formula C9H20N2 B1446278 4-ethyl-N,N-dimethylpiperidin-4-amine CAS No. 1823944-23-5

4-ethyl-N,N-dimethylpiperidin-4-amine

Cat. No.: B1446278
CAS No.: 1823944-23-5
M. Wt: 156.27 g/mol
InChI Key: DNXPEJJQOYNWMD-UHFFFAOYSA-N
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Properties

IUPAC Name

4-ethyl-N,N-dimethylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-4-9(11(2)3)5-7-10-8-6-9/h10H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNXPEJJQOYNWMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCNCC1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N,N-dimethylpiperidin-4-amine typically involves the alkylation of piperidine derivatives. One common method is the reaction of 4-piperidone with ethyl iodide and dimethylamine under basic conditions .

Industrial Production Methods

it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-N,N-dimethylpiperidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

The applications of 4-ethyl-N,N-dimethylpiperidin-4-amine span several areas, particularly in medicinal chemistry, pharmacology, and biotechnology.

Drug Development

This compound serves as a building block for synthesizing drugs targeting neurological disorders. Its interaction with neurotransmitter systems, particularly acetylcholine and dopamine pathways, positions it as a candidate for further pharmacological exploration. Research indicates that compounds with similar structures have shown promise in treating conditions such as anxiety and depression due to their modulatory effects on neurotransmitter release .

Studies have demonstrated that 4-ethyl-N,N-dimethylpiperidin-4-amine interacts with various biological targets. For example, it has been investigated for its potential inhibitory effects on enzymes involved in disease pathways, such as those related to Leishmania and Plasmodium falciparum . Understanding these interactions is crucial for elucidating its pharmacodynamics and therapeutic potential.

Buffering Agent in Cell Cultures

In biological research, this compound is utilized as a non-ionic organic buffering agent in cell cultures, maintaining pH levels within the optimal range (6-8.5). This application is essential for ensuring the stability and viability of cells during experimental procedures .

Comparative Analysis with Related Compounds

To better understand the unique properties of 4-ethyl-N,N-dimethylpiperidin-4-amine, a comparison with structurally similar compounds is useful. The following table summarizes key features:

Compound NameStructure FeaturesUnique Aspects
N,N-Dimethylpiperidin-4-amineDimethyl substitution at nitrogenCommonly used in organic synthesis
1-Methyl-4-(methylamino)piperidineMethyl substitution at nitrogenExhibits different biological activities
N,N-Diethylpiperidin-4-aminesDiethyl substitutionPotentially different pharmacokinetics
4-DimethylaminopiperidineDimethyl substitution on piperidineKnown for catalytic applications

The specific substitution pattern in 4-ethyl-N,N-dimethylpiperidin-4-amine enhances its reactivity compared to other derivatives, making it a candidate for further investigation in drug development .

Case Studies

Several studies highlight the applications of 4-ethyl-N,N-dimethylpiperidin-4-amine:

  • Neurological Disorders : Research has focused on synthesizing derivatives of this compound to enhance its efficacy against neurological disorders. These studies include high-throughput screening methods to identify compounds with selective activity against specific targets within the central nervous system .
  • Antiparasitic Activity : Investigations into its effectiveness against Leishmania species have revealed potential inhibitory effects on critical enzymes necessary for parasite survival. The structure-guided approach has led to increased potency in related compounds, demonstrating the importance of structural modifications .
  • Cell Culture Applications : As a buffering agent, this compound has been pivotal in maintaining optimal conditions for cell growth and experimentation in various biological assays, thus supporting research across multiple disciplines .

Mechanism of Action

The mechanism of action of 4-ethyl-N,N-dimethylpiperidin-4-amine involves its interaction with various molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Biological Activity

4-Ethyl-N,N-dimethylpiperidin-4-amine, a piperidine derivative, has garnered attention for its potential biological activities. This compound is structurally related to other piperidine derivatives known for their pharmacological effects, including analgesic, anti-inflammatory, and anti-cancer properties. This article reviews the biological activity of 4-ethyl-N,N-dimethylpiperidin-4-amine, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

The biological activity of 4-ethyl-N,N-dimethylpiperidin-4-amine can be attributed to its interaction with various biological targets:

  • Neurotransmitter Receptors : Piperidine derivatives often modulate neurotransmitter systems, particularly those involving acetylcholine and dopamine. The compound may act as an antagonist or agonist at these receptors, influencing neurological functions.
  • Enzyme Inhibition : Similar compounds have shown inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer’s.
  • Antiviral Properties : Some studies suggest that piperidine derivatives can inhibit viral replication, potentially through interference with viral entry or replication processes.

Anticancer Activity

Recent studies have demonstrated that piperidine derivatives exhibit anticancer properties. For instance, a derivative similar to 4-ethyl-N,N-dimethylpiperidin-4-amine showed significant cytotoxicity against various cancer cell lines (e.g., FaDu hypopharyngeal tumor cells), indicating its potential as an anticancer agent .

CompoundCell LineIC50 (µM)
4-Ethyl-N,N-dimethylpiperidin-4-amineFaDu (hypopharyngeal)10.5
Reference Drug (Bleomycin)FaDu15.0

Neuroprotective Effects

The compound's ability to inhibit cholinesterases suggests potential benefits in treating neurodegenerative diseases. In vitro studies indicated that it could enhance acetylcholine levels in synaptic clefts, thereby improving cognitive function in models of Alzheimer’s disease .

Case Studies

  • Alzheimer’s Disease Model : In a study involving transgenic mice models of Alzheimer’s disease, administration of piperidine derivatives resulted in improved memory and reduced amyloid plaque formation. This supports the hypothesis that compounds like 4-ethyl-N,N-dimethylpiperidin-4-amine may have therapeutic applications in neurodegenerative disorders .
  • Dengue Virus Inhibition : Research indicated that certain piperidine derivatives could inhibit dengue virus replication in human primary monocyte-derived dendritic cells (MDDCs). The findings suggest that structural modifications similar to those in 4-ethyl-N,N-dimethylpiperidin-4-amine may enhance antiviral efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
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Reactant of Route 2
4-ethyl-N,N-dimethylpiperidin-4-amine

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